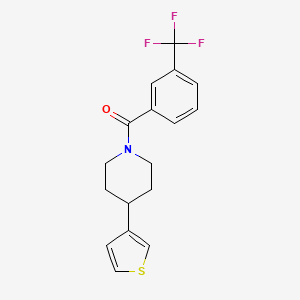

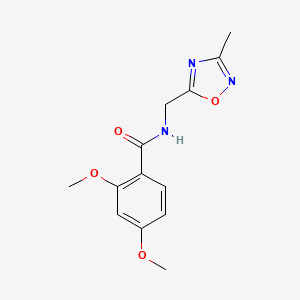

5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there is no direct information on the synthesis of “5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide”, related compounds have been synthesized using various methods. For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . Another method involved the use of n-BuLi and DMF .科学的研究の応用

Synthesis and Antibacterial Activities

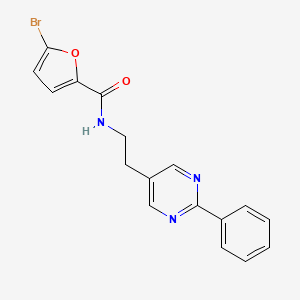

A study by Siddiqa et al. (2022) focused on the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides, highlighting their potential antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This research demonstrated the compound's effective activity against NDM-positive A. baumannii, surpassing various commercially available drugs. Docking studies and molecular dynamics (MD) simulations further validated the compound's effectiveness, showcasing its interaction stability and active site binding (Siddiqa et al., 2022).

Antiprotozoal Activity

Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating potent antiprotozoal activity. Through a series of chemical reactions starting with bromination and Suzuki coupling, they created compounds with strong DNA affinities, showing excellent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. This study underscores the potential therapeutic applications of such compounds in treating protozoal infections (Ismail et al., 2004).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) developed a novel series of pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase agent capabilities. The synthesis involved condensation and esterification reactions leading to compounds screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition properties. This highlights the dual therapeutic potential of these derivatives in cancer treatment and inflammation reduction (Rahmouni et al., 2016).

Amplifiers of Phleomycin

Research by Brown and Cowden (1982) delved into the synthesis of unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, to amplify the effects of phleomycin against Escherichia coli. The study's findings contribute to the understanding of how structural variations in heterobicycles can modulate the amplification of phleomycin, offering insights into antibiotic enhancement strategies (Brown & Cowden, 1982).

Antimicrobial Activity of Thio-substituted Derivatives

Gad-Elkareem et al. (2011) explored the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. Starting with 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, they synthesized compounds with significant antimicrobial activities, shedding light on new therapeutic avenues for combating microbial resistance (Gad-Elkareem et al., 2011).

Imaging Microglia in Neuroinflammation

Horti et al. (2019) developed [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, enabling the noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo. This innovative approach could revolutionize the diagnosis and monitoring of neuropsychiatric disorders associated with neuroinflammation, providing a new tool for therapeutic development (Horti et al., 2019).

特性

IUPAC Name |

5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMWJNJKPHTGTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)

![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)

![7-ethyl-8-methyl-6-oxo-N-(2-oxo-2H-chromen-3-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737508.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2737510.png)

![N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2737514.png)

![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide](/img/structure/B2737515.png)

![8-(3-{[(5-methyl-2-furyl)methyl]amino}pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2737516.png)

![Ethyl 2-{2-[(2-furylcarbonylamino)methyl]benzimidazolyl}acetate](/img/structure/B2737517.png)